molecular formula C9H10N2O3S B1353208 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid CAS No. 878668-29-2

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid

Cat. No.: B1353208
CAS No.: 878668-29-2
M. Wt: 226.25 g/mol
InChI Key: INLJLDHNDACXKO-UHFFFAOYSA-N
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Description

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid is an organic compound that features a thiazole ring, a cyclopropane moiety, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Cyclopropane Moiety: The cyclopropane group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, which involves the reaction of alkenes with diiodomethane and a zinc-copper couple.

    Amidation Reaction: The cyclopropanecarbonyl group is introduced through an amidation reaction, where cyclopropanecarboxylic acid is reacted with an amine to form the corresponding amide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions to achieve substitution.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted thiazoles depending on the reagents used.

Scientific Research Applications

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in studies to understand the interactions of thiazole-containing compounds with enzymes and receptors.

    Industrial Applications: The compound’s derivatives are explored for use in materials science, such as in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can engage in π-π stacking interactions, while the cyclopropane moiety provides rigidity to the molecule, enhancing its binding affinity. The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclopropanecarbonyl-amino)-thiazole-5-carboxylic acid
  • 4-Methyl-thiazole-5-carboxylic acid
  • 2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole

Uniqueness

2-(Cyclopropanecarbonyl-amino)-4-methyl-thiazole-5-carboxylic acid is unique due to the combination of its structural features: the cyclopropane ring, the thiazole ring, and the carboxylic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-4-6(8(13)14)15-9(10-4)11-7(12)5-2-3-5/h5H,2-3H2,1H3,(H,13,14)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INLJLDHNDACXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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